molecular formula C16H11FN4O2S B2930490 6-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1049439-43-1

6-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B2930490
CAS No.: 1049439-43-1
M. Wt: 342.35
InChI Key: YJYCKRNRCJNIOC-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide (CAS Number 1049439-43-1) is a chemical research compound with the molecular formula C16H11FN4O2S and a molecular weight of 342.35 g/mol . This imidazothiazole derivative is part of a class of heterocyclic compounds that have demonstrated significant potential in biomedical research, particularly in the development of kinase inhibitors. Compounds within the imidazo[2,1-b][1,3]thiazole scaffold have been investigated as potent inhibitors of p38 MAP kinase, a key target in inflammatory and autoimmune disease pathways . The molecular design, featuring a 4-fluorophenyl group and an isoxazole carboxamide moiety, is characteristic of molecules engineered for targeted protein interaction. Research into analogous structures has shown that such donor-acceptor systems can facilitate bidentate hydrogen bonding with the hinge region of kinases, such as MET109, while additional hydrophobic residues enhance compound potency and selectivity . Furthermore, related imidazo[2,1-b]thiazole derivatives are being explored as inhibitors of S100 proteins, indicating potential applications in oncology and neurodegenerative disease research . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound in hit-to-lead optimization campaigns, enzyme inhibition assays, and other in vitro studies to explore its biochemical properties and mechanisms of action.

Properties

IUPAC Name

6-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4O2S/c1-9-6-14(20-23-9)19-15(22)13-8-24-16-18-12(7-21(13)16)10-2-4-11(17)5-3-10/h2-8H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYCKRNRCJNIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors, such as thiourea and a halogenated ketone, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the imidazo[2,1-b][1,3]thiazole intermediate.

    Formation of the Oxazole Ring: The oxazole ring is typically formed through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Coupling to Form the Final Compound: The final step involves coupling the oxazole and imidazo[2,1-b][1,3]thiazole intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or heterocyclic core are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature, and catalysts).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

6-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Fluorophenyl vs. Chlorophenyl : The target compound’s 4-fluorophenyl group may offer improved lipophilicity and reduced toxicity compared to 4-chlorophenyl analogs like 5f and 5l .

Key Observations :

  • Fluorophenyl Efficacy: Fluorophenyl-substituted compounds (e.g., 3f, Park et al. derivatives) show nanomolar to submicromolar IC50 values, suggesting this group enhances potency .
  • Structural Core Impact : While 3f (benzothiazole core) and the target compound (thiazole core) share fluorophenyl groups, the benzothiazole derivatives exhibit superior activity, possibly due to extended π-conjugation .

Physicochemical and Pharmacokinetic Considerations

  • Melting Points : Chlorophenyl analogs (e.g., 5f, 5g) exhibit higher melting points (108–217°C) compared to methoxyphenyl derivatives (5h: 108–110°C), likely due to halogen-mediated crystal packing . Data for the target compound is unavailable.
  • Molecular Weight : The target compound (MW ≈ 352–367 g/mol, inferred from ) falls within the typical range for orally bioavailable drugs, similar to BI71906 (MW = 352.38) .

Biological Activity

The compound 6-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a member of the imidazo[2,1-b][1,3]thiazole class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure

The structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₃FN₄O₂S
  • Molecular Weight : 343.4 g/mol
  • Structural Features : The compound consists of a fluorophenyl group, an oxazole moiety, and an imidazo-thiazole framework.

Antitumor Activity

Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antitumor properties. A study focusing on similar compounds showed that they could inhibit focal adhesion kinase (FAK) phosphorylation in pancreatic cancer cells. This inhibition is crucial as FAK is often overexpressed in various tumors, including mesothelioma. The compounds demonstrated IC₅₀ values ranging from 0.59 to 2.81 μM in cytotoxic assays against mesothelioma cell lines (MesoII and STO) .

The mechanism by which these compounds exert their biological effects often involves modulation of key signaling pathways associated with cancer progression. For instance, the inhibition of FAK leads to reduced cell proliferation and migration. Additionally, these compounds have been shown to enhance the efficacy of chemotherapeutic agents like gemcitabine by increasing the expression of the human equilibrative nucleoside transporter-1 (hENT-1), which is essential for drug uptake .

Antimicrobial Activity

Imidazo[2,1-b][1,3]thiazole derivatives have also been evaluated for their antimicrobial properties. Compounds within this class have demonstrated potent activity against a range of bacterial strains. For example, studies have reported minimum inhibitory concentration (MIC) values as low as 0.008 μg/mL against Gram-positive bacteria such as Staphylococcus aureus . This suggests a dual role for these compounds in both cancer therapy and infection control.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of these compounds. Variations in substituents on the imidazo-thiazole core can significantly influence potency and selectivity against specific targets. For instance, modifications to the fluorophenyl group or alterations in the oxazole moiety can enhance antitumor activity while reducing toxicity .

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeIC₅₀ (μM)Target
Compound 1Antitumor0.59FAK
Compound 2Antimicrobial0.008Staphylococcus aureus
Compound 3Chemosensitization-hENT-1 modulation

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Addition of methyl groupIncreased potency
Fluorine substitutionEnhanced selectivity
Alteration of carboxamideVariable toxicity

Case Study 1: Efficacy Against Pancreatic Cancer

A recent study investigated the efficacy of imidazo[2,1-b][1,3]thiazole derivatives in pancreatic cancer models. The results indicated that specific derivatives not only inhibited tumor growth but also improved survival rates when combined with gemcitabine therapy .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, several derivatives were tested against clinical isolates of Staphylococcus aureus. The findings highlighted their potential as effective antibacterial agents with low MIC values compared to traditional antibiotics .

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